molecular formula C9H9ClF3N3OS B1394342 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide CAS No. 1215738-90-1

3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide

Cat. No.: B1394342
CAS No.: 1215738-90-1
M. Wt: 299.7 g/mol
InChI Key: LBQZFTRSFGDEIW-UHFFFAOYSA-N
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Description

3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide is a chemical compound with the molecular formula C9H9ClF3N3OS It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group and a chloro substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-amine
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide is unique due to the presence of both a thio and hydrazide functional group, which imparts distinct chemical reactivity and biological activity

Biological Activity

3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide is a compound that has garnered attention due to its potential biological activities. Its unique chemical structure, characterized by the presence of a pyridine ring and a hydrazide functional group, suggests various avenues for pharmacological exploration. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Chemical Formula : C₉H₉ClF₃N₃OS
  • Molecular Weight : 299.7 g/mol
  • CAS Number : 1215738-90-1
  • MDL Number : MFCD11100119

The compound's structure includes a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity, making it an interesting candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, this compound demonstrated notable inhibitory effects, particularly against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising potential as an antimicrobial agent .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of the bacterial membrane integrity. This is attributed to the compound's ability to interfere with the biosynthesis pathways that are crucial for maintaining cell wall structure . Additionally, the presence of the thioether linkage is believed to play a role in enhancing its interaction with microbial targets.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that while this compound exhibits antimicrobial properties, it also shows selective cytotoxicity against cancer cell lines. For instance, in vitro studies indicated that at concentrations above 50 µM, the compound induced apoptosis in HeLa cells (cervical cancer) while exhibiting minimal toxicity towards normal fibroblast cells . This selectivity suggests potential applications in cancer therapeutics.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A dissertation highlighted the compound's role in inhibiting the T3SS in pathogenic E. coli, which is critical for virulence. The study reported that at concentrations around 25 µM, there was over 80% inhibition of T3SS-mediated secretion, suggesting a significant impact on bacterial virulence factors .
  • Anti-inflammatory Effects :
    Preliminary studies have suggested that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Biological Activity Summary

Activity TypeObserved EffectConcentration (µM)Reference
AntimicrobialInhibition of S. aureus10 - 50
Cytotoxicity (Cancer Cells)Induced apoptosis in HeLa cells>50
T3SS Inhibition>80% inhibition25
Anti-inflammatoryReduced pro-inflammatory cytokinesN/A

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3OS/c10-6-3-5(9(11,12)13)4-15-8(6)18-2-1-7(17)16-14/h3-4H,1-2,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQZFTRSFGDEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCCC(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide
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3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide
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3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide
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3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide
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3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide
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3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.